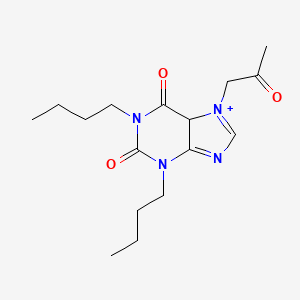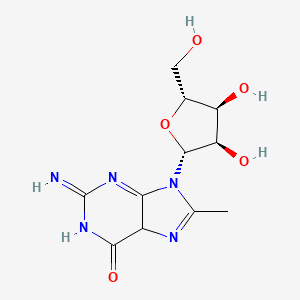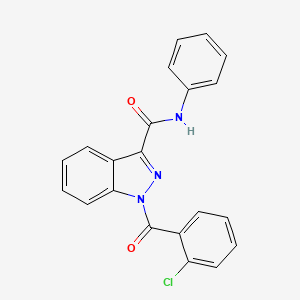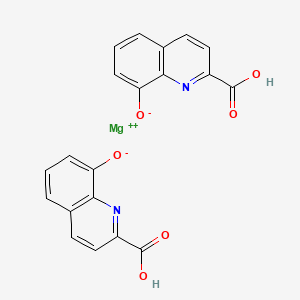
Magnesium 8-hydroxyquinolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium 8-hydroxyquinolinate is a coordination compound formed by the reaction of magnesium ions with 8-hydroxyquinoline. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinolinate can be synthesized by reacting magnesium chloride hexahydrate with 8-hydroxyquinoline in an acetone solution. The pH of the solution is adjusted to 9 using concentrated aqueous ammonia, and the mixture is stirred and heated for one hour .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and stirring conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Magnesium 8-hydroxyquinolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the magnesium ion.
Substitution: The 8-hydroxyquinoline ligand can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds.
科学研究应用
Magnesium 8-hydroxyquinolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Research has explored its use in drug development, particularly for its chelating properties and ability to form stable complexes with metal ions.
Industry: In industrial applications, this compound is used in the production of luminescent materials and as a stabilizer in certain polymer formulations.
作用机制
The mechanism of action of magnesium 8-hydroxyquinolinate involves its ability to form stable chelates with metal ions. The compound’s chelating properties allow it to interact with various molecular targets, including enzymes and metal ions, thereby influencing biological pathways and processes .
相似化合物的比较
Similar Compounds
- Zinc 8-hydroxyquinolinate
- Copper 8-hydroxyquinolinate
- Iron 8-hydroxyquinolinate
Uniqueness
Magnesium 8-hydroxyquinolinate is unique due to its specific coordination chemistry and stability. Compared to other metal 8-hydroxyquinolinate complexes, this compound exhibits distinct thermal and chemical stability, making it particularly valuable in applications requiring robust and stable compounds .
属性
分子式 |
C20H12MgN2O6 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
magnesium;2-carboxyquinolin-8-olate |
InChI |
InChI=1S/2C10H7NO3.Mg/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;/h2*1-5,12H,(H,13,14);/q;;+2/p-2 |
InChI 键 |
RIWUZCPNZAUGCE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


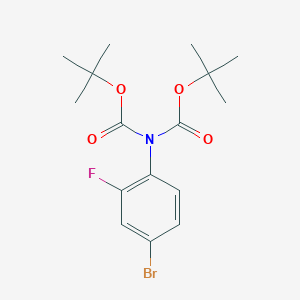

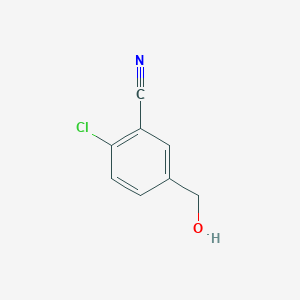
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)

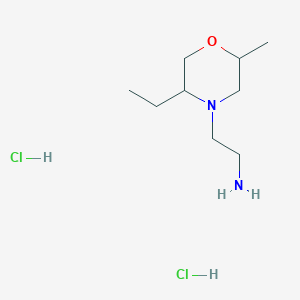
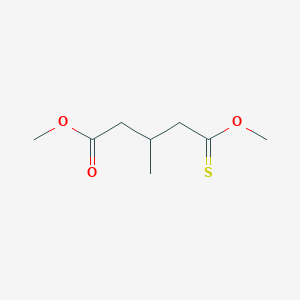
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)

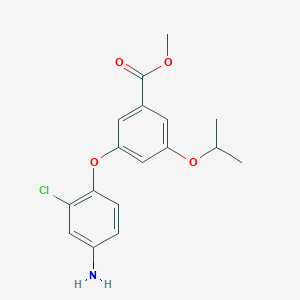
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
